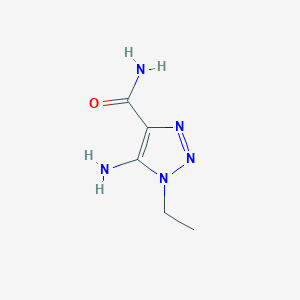

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-ethyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-2-10-4(6)3(5(7)11)8-9-10/h2,6H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJQDCRXBLWRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545007 | |

| Record name | 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99420-47-0 | |

| Record name | 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via [3+2] Cycloaddition

The most widely reported method for synthesizing 5-amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide involves the [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper or base. This reaction is efficient, scalable, and compatible with diverse substrates.

Key Reaction Components

- Azide source : Ethyl azide or substituted arylazides (e.g., phenyl azide).

- Alkyne precursor : Cyanoacetamide or cyanoacetic esters (e.g., 2-cyanoacetamide).

- Catalysts/conditions : Copper(I) salts (e.g., CuSO₄·5H₂O), sodium ethoxide, or potassium carbonate in polar aprotic solvents (e.g., DMSO, EtOH).

Example Protocol

- Reagents :

- Phenyl azide (1 equiv), 2-cyanoacetamide (1 equiv), K₂CO₃ (1 equiv).

- Solvent: DMSO (10 mL).

- Temperature: 25°C, 3 hours.

- Workup :

This method generates the triazole core with high regioselectivity. Optimization studies highlight the importance of solvent choice and base strength. For instance, sodium ethoxide in ethanol enhances reaction rates under inert conditions.

Transition-Metal-Free Cyclization

A copper-free alternative employs carbodiimides and diazo compounds under basic conditions. This approach avoids metal catalysts, reducing costs and environmental impact.

Reaction Mechanism

- Diazo compound (e.g., ethyl diazoacetate) reacts with carbodiimide (e.g., 1a) in the presence of KOH.

- Nucleophilic addition forms a triazole ring via a [3+2] cycloaddition.

- Purification : Column chromatography (petroleum ether/ethyl acetate).

Example Protocol

- Reagents :

- Ethyl diazoacetate (0.36 mmol), carbodiimide (0.3 mmol), KOH (0.45 mmol).

- Solvent: MeCN (5 mL).

- Temperature: RT, 15 hours.

- Workup :

This method is versatile for synthesizing triazoles with diverse substituents. However, yields depend on carbodiimide purity and reaction time.

Cyclization of α-Cyanoacetic Derivatives

Another strategy involves cyclizing α-cyanoacetamide or esters with azides under basic conditions. This method is particularly effective for introducing carboxamide groups.

Reaction Pathway

- Azide activation : In situ generation of azides from halides (e.g., benzyl bromide).

- Cyclization : Reaction with 2-cyanoacetamide under NaOH or microwave heating.

- Functionalization : Amidation with amines or carboxylation.

Example Protocol

- Reagents :

- 2-Cyanoacetamide (1.30 mmol), sodium hydroxide (1.30 mmol).

- Solvent: EtOH (8.0 mL).

- Temperature: 80°C, 1 hour (microwave).

- Workup :

Microwave-assisted conditions accelerate reaction times, though yields may vary due to competing hydrolysis.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and optimized workup protocols are critical. Key factors include:

- Solvent selection : EtOAc/Et₂O mixtures reduce phase separation issues.

- Purification : Trituration with EtOAc or filtration under nitrogen to prevent degradation.

Industrial Protocol Outline

| Step | Conditions | Yield Range |

|---|---|---|

| Cyclization | Cu(I) catalyst, DMSO, 25°C | 56–85% |

| Workup | HCl quench, EtOAc extraction | N/A |

| Purification | Recrystallization (EtOH) | 56–85% |

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | NaOEt, Cu(I) | EtOH/DMSO | 56–85 | High regioselectivity, scalable | Metal residues, longer workup |

| Transition-Metal-Free | KOH | MeCN | 75–81 | Cost-effective, no metal catalyst | Sensitive to carbodiimide purity |

| α-Cyanoacetic Cycl. | NaOH | EtOH | 56 | Simple, microwave-compatible | Lower yields, hydrolysis risk |

Critical Challenges and Innovations

- Yield Optimization : Microwave heating improves reaction rates but requires precise temperature control.

- Purity : Triazoles are prone to oxidation; inert atmospheres and anhydrous conditions are essential.

- Scalability : Continuous flow systems reduce batch-to-batch variability in industrial settings.

Research Findings and Recommendations

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chagas Disease Treatment

Chagas disease, caused by the parasite Trypanosoma cruzi, poses a significant health challenge in Latin America. Current treatments have limitations, necessitating the development of new therapeutic options. Research has identified 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide as a promising lead compound for drug development against this disease.

Key Findings :

- High Content Screening : A study utilized high content screening against infected VERO cells to identify this compound as part of a novel hit series aimed at Chagas disease treatment .

- Optimization : Subsequent optimization efforts improved the compound's potency and solubility, leading to significant enhancements in oral exposure and metabolic stability . One optimized derivative demonstrated substantial suppression of parasite burden in mouse models .

Antibacterial Applications

The compound also exhibits potential in combating antibiotic resistance by targeting bacterial DNA damage responses. The advancement of small molecule inhibitors that modulate the SOS response in bacteria is crucial for addressing this growing threat.

Case Study :

- A high throughput screen identified derivatives of this compound that inhibit the auto-proteolysis of LexA, a key regulator of the SOS response in Escherichia coli. This inhibition can sensitize bacteria to antibiotics and slow resistance development .

Comparative Analysis with Related Compounds

Several compounds share structural features with this compound. The following table summarizes notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-1-(carbamoylmethyl)-1H-triazole | Contains a carbamoylmethyl group | Targets bacterial SOS response |

| Ethyl 5-amino-1-(4-morpholinomethyl)-triazole | Morpholine substituent enhances solubility | Improved potency against specific pathogens |

| 5-Amino-1-benzyltriazole | Benzyl group instead of ethyl | Different pharmacokinetic properties |

These variations illustrate how modifications in side chains or functional groups can significantly influence biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial SOS response by targeting the LexA and RecA proteins, which are crucial for DNA repair and mutagenesis. This inhibition sensitizes bacteria to antibiotics and slows the development of resistance .

Comparison with Similar Compounds

- 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide

- 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

Comparison: Compared to its analogs, 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide exhibits unique properties such as higher solubility in water and enhanced biological activity. Its ability to inhibit the bacterial SOS response makes it particularly valuable in the development of new antimicrobial agents .

Biological Activity

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (5-A-1E-ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, particularly in relation to Chagas disease and antimicrobial properties.

Chemical Structure and Properties

This compound belongs to the triazole family characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 156.16 g/mol. The presence of amino and carboxamide functional groups enhances its chemical reactivity and biological activity.

Biological Activity Overview

The compound exhibits notable biological activities, particularly:

- Antiparasitic Activity : Research indicates that 5-A-1E-ATC shows potential as a treatment for Chagas disease, caused by the parasite Trypanosoma cruzi. A high-content screening identified it as a promising candidate against this parasite in infected cells .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, which could lead to the development of new antibiotics .

The biological activity of 5-A-1E-ATC can be attributed to its interaction with specific biological targets:

- Inhibition of Key Enzymes : Similar to other triazoles, it may inhibit enzymes involved in critical biochemical pathways. For instance, triazoles are known to interfere with ergosterol synthesis in fungi, which is vital for maintaining cell membrane integrity .

Chagas Disease

The optimization of the 5-amino-1,2,3-triazole-4-carboxamide series has led to compounds with improved potency and solubility. In one study, a compound derived from this series demonstrated significant suppression of parasite burden in a mouse model of Chagas disease .

| Compound | pEC50 | Selectivity | Notes |

|---|---|---|---|

| Compound 3 | >6 | >100-fold over VERO and HepG2 cells | Most potent representative |

| Optimized Derivative | Not specified | Not specified | Significant suppression in mouse model |

This highlights the potential for derivatives of 5-A-1E-ATC to serve as effective treatments against Trypanosoma cruzi.

Antimicrobial Activity

In addition to antiparasitic effects, 5-A-1E-ATC has been explored for its antimicrobial properties. It is hypothesized that modifications to its structure can enhance its efficacy against various pathogens.

Comparison with Related Compounds

To understand the unique properties of 5-A-1E-ATC, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-1-(carbamoylmethyl)-1H-triazole | Contains a carbamoylmethyl group | Targets bacterial SOS response |

| Ethyl 5-amino-1-(4-morpholinomethyl)-triazole | Morpholine substituent enhances solubility | Improved potency against specific pathogens |

| 5-Amino-1-benzyltriazole | Benzyl group instead of ethyl | Different pharmacokinetic properties |

These comparisons illustrate how variations in side chains or functional groups can significantly influence biological activities and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-component heterocyclization reactions involving triazole precursors and carboxamide derivatives. Optimization may include microwave- or ultrasound-assisted synthesis to enhance reaction efficiency and yield, as demonstrated in analogous triazole systems . Condensation steps (e.g., using isocyanides or azides) should be monitored via thin-layer chromatography (TLC) to track intermediate formation . Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature gradients (80–120°C) can improve regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR (400 MHz, DMSO-d) to confirm proton environments (e.g., NH at δ 6.8–7.2 ppm, ethyl group protons at δ 1.2–1.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (311.31 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm to assess purity (>95%).

Q. What are the primary biological targets of this compound, and how are initial activity assays designed?

- Methodological Answer : The triazole-carboxamide scaffold is known to inhibit enzymes like carbonic anhydrase and histone deacetylase. Design dose-response assays (1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate selectivity via counter-screens against non-target enzymes .

Advanced Research Questions

Q. What strategies mitigate the aqueous solubility limitations of this compound during in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic substituents (e.g., hydroxyl or pyridyl groups) at the ethyl or triazole positions, guided by computational solubility parameter predictions (e.g., Hansen solubility parameters) .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as tested in analogous triazole derivatives .

Q. How does the compound’s electronic configuration influence its enzyme inhibitory selectivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich regions (e.g., triazole N3) that interact with enzyme active sites. Validate via molecular docking (AutoDock Vina) against crystallographic structures (PDB: 4WGK for carbonic anhydrase). Correlate binding energies (ΔG) with IC values from enzymatic assays .

Q. What in silico methods predict the compound’s pharmacokinetic properties and toxicity profile?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (∼1.8), blood-brain barrier permeability (low), and CYP450 inhibition risks .

- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and Ames test outcomes for mutagenicity .

- Metabolic Stability : Simulate phase I/II metabolism via GLORYx to identify potential glucuronidation or oxidation sites .

Key Methodological Considerations

- Experimental Design : For enzyme inhibition studies, use a double-blind setup with triplicate technical replicates to minimize bias. Include vehicle controls and normalize data to baseline activity .

- Data Contradiction Analysis : If solubility-limited bioactivity is observed, cross-validate results via orthogonal assays (e.g., SPR vs. fluorescence polarization) to distinguish true activity from artifact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.